Cas no 1508008-77-2 (1,3,7-Triazaspiro[4.5]decan-2-one)

1,3,7-Triazaspiro[4.5]decan-2-one is a heterocyclic compound featuring a spirocyclic structure with nitrogen-containing functional groups. Its unique molecular architecture, combining a spiro[4.5]decane core with triaza substitution, makes it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits structural rigidity and polarity, which can enhance binding affinity in drug design, particularly for targets requiring spirocyclic scaffolds. Its reactivity allows for further functionalization, enabling the development of derivatives with tailored properties. This compound is of interest in medicinal chemistry for its potential in constructing bioactive molecules, including enzyme inhibitors and receptor modulators. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
1,3,7-Triazaspiro[4.5]decan-2-one structure
1508008-77-2 structure
Product name:1,3,7-Triazaspiro[4.5]decan-2-one
CAS No:1508008-77-2
MF:C7H13N3O
Molecular Weight:155.197621107101
CID:6793344
PubChem ID:83679914

1,3,7-Triazaspiro[4.5]decan-2-one 化学的及び物理的性質

名前と識別子

    • DB-390239
    • 1508008-77-2
    • 1,3,7-Triazaspiro[4.5]decan-2-one
    • SCHEMBL24535221
    • インチ: 1S/C7H13N3O/c11-6-9-5-7(10-6)2-1-3-8-4-7/h8H,1-5H2,(H2,9,10,11)
    • InChIKey: OWDXVKSJDZVIRF-UHFFFAOYSA-N
    • SMILES: O=C1NCC2(CNCCC2)N1

計算された属性

  • 精确分子量: 155.105862047g/mol
  • 同位素质量: 155.105862047g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.9
  • トポロジー分子極性表面積: 53.2Ų

1,3,7-Triazaspiro[4.5]decan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1700015-250mg
1,3,7-Triazaspiro[4.5]decan-2-one
1508008-77-2 98%
250mg
$438.0 2024-08-03

1,3,7-Triazaspiro[4.5]decan-2-one 関連文献

1,3,7-Triazaspiro[4.5]decan-2-oneに関する追加情報

Recent Advances in the Study of 1,3,7-Triazaspiro[4.5]decan-2-one (CAS: 1508008-77-2) in Chemical Biology and Pharmaceutical Research

The compound 1,3,7-Triazaspiro[4.5]decan-2-one (CAS: 1508008-77-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This spirocyclic scaffold is characterized by its fused heterocyclic rings, which provide a rigid three-dimensional framework that is highly amenable to drug discovery efforts. Recent studies have explored its utility as a versatile building block for the development of novel bioactive molecules targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.

A key area of investigation has been the synthesis and optimization of 1,3,7-Triazaspiro[4.5]decan-2-one derivatives to enhance their pharmacological properties. Researchers have employed advanced synthetic methodologies, such as multicomponent reactions and transition metal-catalyzed transformations, to efficiently access diverse analogs of this scaffold. These efforts have yielded compounds with improved potency, selectivity, and pharmacokinetic profiles, as demonstrated in recent preclinical studies.

In the context of drug discovery, 1,3,7-Triazaspiro[4.5]decan-2-one has shown promise as a privileged scaffold for modulating protein-protein interactions (PPIs) and enzyme targets. For instance, derivatives of this compound have been reported to exhibit potent inhibitory activity against key enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and bromodomain-containing proteins. These findings suggest potential applications in oncology, where epigenetic dysregulation plays a critical role in tumorigenesis.

Recent structural biology studies have provided valuable insights into the molecular interactions between 1,3,7-Triazaspiro[4.5]decan-2-one-based compounds and their biological targets. X-ray crystallography and molecular docking analyses have revealed how the spirocyclic core engages with binding pockets through a combination of hydrogen bonding, hydrophobic interactions, and conformational restriction. These structural insights are guiding the rational design of next-generation therapeutics with enhanced target engagement and reduced off-target effects.

From a pharmaceutical development perspective, the physicochemical properties of 1,3,7-Triazaspiro[4.5]decan-2-one derivatives have been extensively characterized. Recent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling studies indicate that this scaffold generally exhibits favorable drug-like properties, including good solubility, metabolic stability, and blood-brain barrier permeability in selected analogs. These characteristics make it particularly attractive for CNS-targeted drug discovery programs.

Looking ahead, ongoing research is exploring the therapeutic potential of 1,3,7-Triazaspiro[4.5]decan-2-one in emerging areas such as targeted protein degradation and allosteric modulation. The scaffold's versatility and the growing body of structure-activity relationship (SAR) data position it as a valuable tool for addressing challenging drug targets. Future directions include the development of bifunctional molecules incorporating this spirocyclic core and the exploration of its applications in chemical biology probes for studying complex biological systems.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1508008-77-2)1,3,7-Triazaspiro[4.5]decan-2-one
A950207
Purity:99%
はかる:250mg
Price ($):394.0